In-Depth Technical Guide to BIM-23127: A Dual Neuromedin B and Urotensin-II Receptor Antagonist
In-Depth Technical Guide to BIM-23127: A Dual Neuromedin B and Urotensin-II Receptor Antagonist
This guide provides a comprehensive technical overview of the synthetic peptide BIM-23127, intended for researchers, scientists, and drug development professionals. It delves into the peptide's chemical structure, molecular properties, mechanism of action, and practical experimental applications, grounding all information in established scientific literature.
Core Characteristics of BIM-23127
BIM-23127 is a synthetic cyclic peptide notable for its dual antagonist activity against two distinct G protein-coupled receptors (GPCRs): the neuromedin B receptor (NMBR) and the urotensin-II receptor (UTR). This bifunctionality makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these two signaling systems.
Chemical Structure and Molecular Properties
The unique structure of BIM-23127 is central to its biological activity. It is a cyclic octapeptide with specific non-natural amino acid substitutions and a C-terminal amidation, which contribute to its stability and receptor affinity.
The primary sequence of BIM-23127 is D-2-Nal-Cys-Tyr-D-Trp-Orn-Val-Cys-2-Nal-NH2 , with a critical disulfide bridge formed between the cysteine residues at positions 2 and 7.[1] This cyclic structure confers a conformationally constrained topology essential for high-affinity receptor binding.
| Property | Value | Source |
| Molecular Formula | C62H71N11O9S2 | [2] |
| Molecular Weight | 1178.43 g/mol | [2] |
| CAS Number | 160161-61-5 | [2] |
| Sequence | D-2-Nal-Cys-Tyr-D-Trp-Orn-Val-Cys-2-Nal-NH2 | [1] |
| Modifications | Disulfide bridge (Cys2-Cys7), D-amino acids, Ornithine substitution, C-terminal amidation | [2] |
Below is a 2D representation of the chemical structure of BIM-23127.
Mechanism of Action and Biological Targets
BIM-23127 exerts its effects by competitively blocking the binding of the endogenous ligands, neuromedin B (NMB) and urotensin-II (U-II), to their respective receptors. This dual antagonism allows for the simultaneous inhibition of two distinct signaling pathways implicated in a range of physiological processes, including cardiovascular function, metabolic regulation, and cell proliferation.
Antagonism of the Neuromedin B Receptor (NMBR)
BIM-23127 demonstrates high affinity for the NMBR (also known as BB1), with a reported inhibitory constant (Ki) of 20.9 nM .[2] It is highly selective for NMBR over the closely related gastrin-releasing peptide receptor (GRPR), for which its Ki is greater than 10,000 nM.[2]
The NMBR is a G protein-coupled receptor that, upon activation by NMB, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By blocking NMB binding, BIM-23127 prevents the initiation of this signaling cascade.
Antagonism of the Urotensin-II Receptor (UTR)
BIM-23127 is also a potent antagonist of the urotensin-II receptor, with a reported pA2 value ranging from 7.5 to 7.7 .[2] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In functional assays, BIM-23127 has been shown to have pKi values of 6.70 at the human UTR and 7.20 at the rat UTR.
Similar to NMBR, the UTR is a Gq-coupled GPCR. Its activation by U-II, a potent vasoconstrictor, leads to a PLC-mediated increase in intracellular calcium. This signaling pathway is implicated in cardiovascular regulation and the pathophysiology of conditions such as hypertension and heart failure. BIM-23127 effectively inhibits these effects by preventing U-II from binding to its receptor.
Signaling Pathways Overview
The following diagram illustrates the dual antagonistic action of BIM-23127 on the NMB and Urotensin-II signaling pathways.
Caption: Dual antagonism of NMB and Urotensin-II pathways by BIM-23127.
Experimental Protocols and Data
The dual antagonistic properties of BIM-23127 make it a versatile tool in various experimental settings. Below are representative protocols and a summary of its binding affinities.
Quantitative Data Summary
| Receptor Target | Parameter | Value | Species | Source |
| Neuromedin B Receptor (NMBR) | Ki | 20.9 nM | - | [2] |
| Urotensin-II Receptor (UTR) | pA2 | 7.5 - 7.7 | Rat | [2] |
| Human Urotensin-II Receptor (hUTR) | pKi | 6.70 ± 0.05 | Human | |
| Rat Urotensin-II Receptor (rUTR) | pKi | 7.20 ± 0.14 | Rat |
Experimental Workflow: Intracellular Calcium Mobilization Assay
This protocol outlines a common functional assay to determine the antagonistic activity of BIM-23127 at the urotensin-II receptor by measuring changes in intracellular calcium concentration.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol: Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol is adapted from Herold et al. (2003), British Journal of Pharmacology.
1. Cell Culture and Seeding:
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Culture HEK293 cells stably expressing either the human urotensin-II receptor (hUTR) or the rat urotensin-II receptor (rUTR) in appropriate growth medium.
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Seed the cells in black-walled, clear-bottomed 96-well plates at a density of 45,000 cells per well.
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Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
2. Fluorescent Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM, according to the manufacturer's instructions.
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Aspirate the growth medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Add the dye-loading buffer to each well and incubate for 1 hour at 37°C.
3. Antagonist and Agonist Addition:
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Prepare serial dilutions of BIM-23127 in the assay buffer.
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After the dye-loading incubation, wash the cells to remove excess dye.
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Add the different concentrations of BIM-23127 to the appropriate wells and incubate for 10 minutes at room temperature.
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Prepare a solution of human urotensin-II (hU-II) at a concentration that will elicit a submaximal response (e.g., EC80).
4. Data Acquisition and Analysis:
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Place the 96-well plate into a Fluorometric Imaging Plate Reader (FLIPR).
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Establish a baseline fluorescence reading for approximately 10-20 seconds.
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Add the hU-II solution to all wells simultaneously using the automated pipetting system of the FLIPR.
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Continue to record the fluorescence intensity for at least 60-120 seconds.
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The data is expressed as the change in fluorescence units over baseline.
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Construct concentration-response curves for hU-II in the presence of different concentrations of BIM-23127.
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Analyze the data using non-linear regression to determine the EC50 values and calculate the pA2 value for BIM-23127 using a Schild plot analysis.
Conclusion
BIM-23127 is a well-characterized and potent dual antagonist of the neuromedin B and urotensin-II receptors. Its defined chemical structure, coupled with its specific and high-affinity binding to these two distinct GPCRs, makes it an invaluable research tool. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize BIM-23127 in their investigations into the complex signaling pathways and physiological roles of neuromedin B and urotensin-II. As with any pharmacological agent, careful experimental design and data interpretation are paramount to advancing our understanding of these important biological systems.
